molecular formula C13H15N3OS B7554667 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide

2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide

Cat. No. B7554667
M. Wt: 261.34 g/mol
InChI Key: XWKBNUARPFLASN-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells. Inhibition of BTK has been shown to be effective in treating various types of cancer, including B-cell lymphomas and leukemias.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets that ultimately lead to B-cell activation and proliferation. Inhibition of BTK by 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide blocks this signaling pathway, leading to inhibition of B-cell activation and proliferation, and ultimately, induction of apoptosis.
Biochemical and physiological effects:
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to selectively inhibit BTK, with no significant activity against other kinases. This selectivity is important, as it reduces the potential for off-target effects and toxicity. In addition, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide is its selectivity for BTK, which makes it a useful tool for studying B-cell signaling pathways. Additionally, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to be effective in preclinical models of cancer, making it a potential therapeutic agent for the treatment of B-cell malignancies. However, one limitation of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide is its potential for off-target effects, which may limit its usefulness as a research tool. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide in clinical settings.

Future Directions

There are several potential future directions for research on 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide. One area of interest is the development of combination therapies that incorporate 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide in clinical settings. Finally, there is a need for additional preclinical studies to better understand the mechanisms of action of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide and its potential for off-target effects.

Synthesis Methods

2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 2-chloro-3-pyridinecarboxylic acid with 2-thiophen-2-ylethylamine, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with a coupling reagent to form 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide.

Scientific Research Applications

2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer. In vitro studies have demonstrated that 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide selectively inhibits BTK and induces apoptosis in B-cell malignancies. In vivo studies have shown that 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide inhibits tumor growth in xenograft models of B-cell lymphoma and leukemia. Additionally, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as rituximab and venetoclax.

properties

IUPAC Name

2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-14-12-11(5-2-7-15-12)13(17)16-8-6-10-4-3-9-18-10/h2-5,7,9H,6,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKBNUARPFLASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide

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